molecular formula C5H8BrN3O B2627270 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole CAS No. 2470437-45-5

5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B2627270
CAS No.: 2470437-45-5
M. Wt: 206.043
InChI Key: RLTZWSJMBYCPOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole typically involves the bromination of 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the reaction rate .

Scientific Research Applications

Chemistry: 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in coordination chemistry .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and as a component in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the methoxymethyl group at the 3-position. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-bromo-3-(methoxymethyl)-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O/c1-9-5(6)7-4(8-9)3-10-2/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTZWSJMBYCPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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